2-Aminothiophene-3-carbonitrile
Overview
Description
2-Aminothiophene-3-carbonitrile is an organic compound with the molecular formula C5H4N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and materials science due to its unique structural properties.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Given the broad range of biological activities associated with thiophene derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Aminothiophene-3-carbonitrile. For instance, the compound’s stability can be affected by exposure to air . Additionally, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
2-Aminothiophene-3-carbonitrile is often used as an intermediate for organic catalysts, organic photosensitizers, and electrochemical materials . It can also be used to synthesize thiazole and other natural compounds as well as some biologically active compounds
Cellular Effects
, anti-inflammatory, and antimicrobial activities.
Molecular Mechanism
It’s known that thiophene derivatives can exhibit their effects through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminothiophene-3-carbonitrile can be synthesized through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur and a base . This reaction typically requires mild conditions and can be performed using different catalysts to optimize yield and reaction time .
Industrial Production Methods: In industrial settings, this compound is often produced using high-speed vibration milling (HSVM) in a solvent-free environment. This method utilizes inexpensive and environmentally friendly catalysts such as diethylamine, resulting in high yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Aminothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring, often using halogenated compounds as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Aminothiophene-3-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminothiophene: Shares the thiophene ring but lacks the nitrile group, resulting in different reactivity and applications.
3-Aminothiophene-2-carbonitrile: Similar structure but with the amino and nitrile groups in different positions, leading to variations in chemical behavior.
2-Amino-3-cyanopyridine: Contains a pyridine ring instead of thiophene, offering distinct properties and uses.
Uniqueness: 2-Aminothiophene-3-carbonitrile stands out due to its combination of the thiophene ring and nitrile group, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and biologically active compounds .
Properties
IUPAC Name |
2-aminothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGHZFWFGXDIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353072 | |
Record name | 2-Aminothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-82-5 | |
Record name | 2-Aminothiophene-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key properties of 2-Aminothiophene-3-carbonitrile?
A1: this compound is an aromatic organic compound with the molecular formula C5H4N2S. It has a molecular weight of 124.15 g/mol.
- Spectroscopic Data: The structure is confirmed through NMR spectroscopy. For instance, 1H NMR analysis reveals characteristic signals for the amino group and the thiophene ring protons [, ].
Q2: Is this compound stable under various conditions?
A2: While specific stability data under various conditions is limited in the provided literature, it’s generally understood that this compound derivatives can exhibit varying stability based on their substituents and the environment.
Q3: What are the primary applications of this compound?
A3: this compound is a valuable building block in the synthesis of:
- Thiophene-based polymers: Poly(arylene thiophenes) with amide bridges and nitrile groups have been synthesized using this compound derivatives, exhibiting unique physical and photochemical properties [].
- Dyes: It acts as a coupling component in synthesizing novel dyes, with potential applications in various industries [].
- Pharmaceuticals: Derivatives of this compound have been explored for their potential antimicrobial and antifungal properties [].
- Photocatalytic materials: When used as a dopant in graphitic carbon nitride, it enhances optical absorption and promotes charge carrier separation, leading to increased efficiency in photocatalytic hydrogen production [].
Q4: How is this compound typically synthesized?
A4: It's commonly synthesized via the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an activated nitrile like malononitrile, and elemental sulfur. This reaction proceeds under basic conditions [, ].
Q5: Are there any alternative synthetic routes to this compound derivatives?
A5: Yes, transesterification of trimethyl orthoacetate provides an efficient route to synthesize specific derivatives, such as 4-alkoxy-2-aminothiophene-3-carbonitriles [, ].
Q6: How does this compound react with heterocumulenes?
A6: The reaction with phenyl isothiocyanate doesn’t yield the expected thieno[2,3-d]pyrimidine derivatives. Instead, it forms substituted dithieno-[2′,3′:4, 3][2′,3′:8, 9]pyrimido[3, 4-a]pyrimid-7-thiones [, ].
Q7: Can this compound be used to synthesize thieno[2,3-d]pyrimidines?
A7: Yes, reacting it with guanidine or sequentially with carbon disulfide and ammonia yields 2,4-diaminothieno[2,3-d]pyrimidine. This compound serves as a precursor for various substituted thieno[2,3-d]pyrimidines [].
Q8: Are there other notable reactions involving this compound?
A8: Yes, it undergoes Friedländer condensation reactions with ketones in the presence of activated bentonite, yielding aminothieno[2,3-b]quinolinones, which are tacrine analogues with potential pharmacological activity [].
Q9: Have computational methods been applied to study this compound and its derivatives?
A9: Yes, density functional theory (DFT) calculations have been used to investigate the structural and electronic properties of this compound derivatives, providing insights into their reactivity and potential applications [].
Q10: How do structural modifications affect the activity of this compound derivatives?
A10: While comprehensive SAR data is limited in the provided research, it's understood that substituents on the thiophene ring and the amino group can significantly influence the compound's reactivity, stability, and biological activity. For example, introducing specific substituents can enhance the antimicrobial activity of benzotriazole derivatives containing the this compound moiety [].
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